molecular formula C18H25ClN6 B11933735 Casein Kinase inhibitor A51

Casein Kinase inhibitor A51

Cat. No.: B11933735
M. Wt: 360.9 g/mol
InChI Key: RVZJFCNYSSUDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Casein Kinase Inhibitor A51 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Casein Kinase Inhibitor A51 undergoes various chemical reactions, including:

Scientific Research Applications

Casein Kinase Inhibitor A51 has a wide range of scientific research applications:

Mechanism of Action

Casein Kinase Inhibitor A51 exerts its effects by binding to Casein Kinase 1 alpha and Cyclin-Dependent Kinase 9. This binding inhibits the activity of these kinases, leading to increased levels of p53 protein and decreased transcription of oncogenic genes such as Myc and Mcl1. The inhibition of these kinases results in the selective apoptosis of leukemia cells .

Comparison with Similar Compounds

Casein Kinase Inhibitor A51 is unique in its dual inhibition of Casein Kinase 1 alpha and Cyclin-Dependent Kinase 9. Similar compounds include:

Properties

Molecular Formula

C18H25ClN6

Molecular Weight

360.9 g/mol

IUPAC Name

4-N-[5-chloro-4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]pyrimidin-2-yl]cyclohexane-1,4-diamine

InChI

InChI=1S/C18H25ClN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24)

InChI Key

RVZJFCNYSSUDCU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NC=C2Cl)NC3CCC(CC3)N)CC4CC4

Origin of Product

United States

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